N-Benzyl-2-chlorobenzenecarboximidamide
CAS No.:
Cat. No.: VC16813508
Molecular Formula: C14H13ClN2
Molecular Weight: 244.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13ClN2 |
|---|---|
| Molecular Weight | 244.72 g/mol |
| IUPAC Name | N'-benzyl-2-chlorobenzenecarboximidamide |
| Standard InChI | InChI=1S/C14H13ClN2/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17) |
| Standard InChI Key | MYXFXNAZVTUKCK-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CN=C(C2=CC=CC=C2Cl)N |
Introduction
Synthetic Methodologies
Nickel-Catalyzed Tandem Reactions
A prominent route to N-Benzyl-2-chlorobenzenecarboximidamide derivatives involves nickel-catalyzed annulation reactions. For instance, Xie et al. demonstrated that 2-halobenzamidines undergo cyclization with aryl acetylenes in the presence of nickel catalysts to yield 1-aminoisoquinoline frameworks . This method leverages the reactivity of the benzyl-protected amidine group, which facilitates C–N bond formation under mild conditions. The use of water as a co-solvent enhances reaction efficiency, achieving yields of up to 85% .
Gold(III)-Mediated Domino Reactions
Gold(III) catalysts have also been employed to synthesize related isoquinoline structures. Long et al. reported a domino reaction between 2-alkynylbenzamides and ammonium acetate, mediated by AuCl₃, to produce 1-aminoisoquinolines . While this method primarily targets unsubstituted aminoisoquinolines, modifying the starting benzamide with a chlorine substituent at the ortho position could theoretically yield N-Benzyl-2-chlorobenzenecarboximidamide derivatives.
Applications in Medicinal Chemistry
Antitumor Activity
Structurally related 3-arylisoquinolinamines exhibit potent antitumor properties. Cho et al. synthesized a series of 3-arylisoquinoline derivatives and evaluated their cytotoxicity against A-549 lung carcinoma cells, identifying compounds with IC₅₀ values below 1 μM . Molecular modeling studies using comparative molecular field analysis (CoMFA) revealed that electron-withdrawing substituents, such as chlorine at the ortho position, enhance topoisomerase I inhibition—a mechanism critical for DNA replication interference . These findings suggest that N-Benzyl-2-chlorobenzenecarboximidamide could serve as a precursor to novel chemotherapeutic agents.
Enzyme Inhibition
Isoquinoline derivatives are known to inhibit enzymes such as tyrosine kinases and phosphodiesterases. The benzyl and chloro substituents in N-Benzyl-2-chlorobenzenecarboximidamide may modulate binding affinity to enzymatic active sites. For example, Cheng et al. utilized similar structures in silver(I)-mediated [3 + 3]-cycloadditions to generate triazine-fused isoquinolines, which showed activity against inflammatory targets .
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